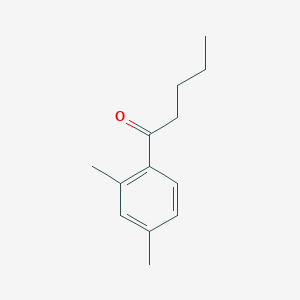
1-(4-iso-Butylphenyl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-iso-Butylphenyl)-1-propanol: is an organic compound with the molecular formula C13H20O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a benzyl group, which is further substituted with ethyl and isobutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydration of Alkenes: One common method for preparing alcohols is the hydration of alkenes.
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkene to form an organoborane intermediate, which is then oxidized to the alcohol using hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).
Reduction of Carbonyl Compounds: Alcohols can also be synthesized by the reduction of carbonyl compounds such as aldehydes and ketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Alcohols can be reduced to alkanes using strong reducing agents.
Substitution: Alcohols can undergo substitution reactions to form alkyl halides when treated with hydrogen halides (HX) or other halogenating agents.
Dehydration: Alcohols can be dehydrated to form alkenes in the presence of an acid catalyst.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Halogenating Agents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and hydrogen halides (HX).
Acid Catalysts: Sulfuric acid (H2SO4) and phosphoric acid (H3PO4).
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Dehydration: Alkenes.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 1-(4-iso-Butylphenyl)-1-propanol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biocatalysis: Alcohols, including this compound, can be used as substrates in enzymatic reactions catalyzed by alcohol dehydrogenases.
Medicine:
Pharmaceuticals: Alcohols are often used as solvents or intermediates in the synthesis of pharmaceutical compounds.
Industry:
Mécanisme D'action
The mechanism of action of 1-(4-iso-Butylphenyl)-1-propanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The hydroxyl group can form hydrogen bonds with water and other polar molecules, affecting the solubility and reactivity of the compound .
Comparaison Avec Des Composés Similaires
Benzyl Alcohol: A simple aromatic alcohol with a hydroxyl group attached to a benzyl group.
Phenethyl Alcohol: An aromatic alcohol with a hydroxyl group attached to a phenethyl group.
Isobutyl Alcohol: A branched-chain alcohol with a hydroxyl group attached to an isobutyl group.
Uniqueness:
Structural Complexity: 1-(4-iso-Butylphenyl)-1-propanol has a more complex structure compared to simpler alcohols like benzyl alcohol and isobutyl alcohol
Functional Groups: The presence of both ethyl and isobutyl groups attached to the benzyl group makes it unique in terms of its chemical properties and potential reactivity
Propriétés
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13-14H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRLPFUABMDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethoxyspiro[chromene-2,3'-pyrrolidine]](/img/structure/B7846223.png)











